Bienvenue dans la boutique en ligne BenchChem!

4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]-

Luotonin A synthesis Pd-assisted biaryl coupling Quinazolinone intermediates

4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- (CAS 571185-46-1) is a synthetic quinazolinone–quinoline hybrid featuring a strategically positioned bromine atom at the C2 of the quinoline ring. This bromine is not a passive substituent; it functions as the essential functional handle for palladium-assisted intramolecular biaryl coupling, the pivotal ring-closing step in the concise total synthesis of the cytotoxic alkaloid luotonin A.

Molecular Formula C18H12BrN3O
Molecular Weight 366.2 g/mol
CAS No. 571185-46-1
Cat. No. B15411563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]-
CAS571185-46-1
Molecular FormulaC18H12BrN3O
Molecular Weight366.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Br)CN3C=NC4=CC=CC=C4C3=O
InChIInChI=1S/C18H12BrN3O/c19-17-13(9-12-5-1-3-7-15(12)21-17)10-22-11-20-16-8-4-2-6-14(16)18(22)23/h1-9,11H,10H2
InChIKeyIQTPWJZHBJEONN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- (CAS 571185-46-1) Deserves a Distinct Procurement Position


4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- (CAS 571185-46-1) is a synthetic quinazolinone–quinoline hybrid featuring a strategically positioned bromine atom at the C2 of the quinoline ring . This bromine is not a passive substituent; it functions as the essential functional handle for palladium-assisted intramolecular biaryl coupling, the pivotal ring-closing step in the concise total synthesis of the cytotoxic alkaloid luotonin A . The compound is therefore not a generic quinazolinone screening hit, but a rationally designed late-stage intermediate whose procurement value is inextricably linked to its ability to enable a specific, high-value bond disconnection that non‑brominated, chloro‑, or iodo‑congeners either cannot execute or execute with measurably lower efficiency.

Why 4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- Cannot Be Replaced by a Generic Quinazolinone Analog


Attempts to replace 4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- with a generic, non‑brominated congener such as 3-(quinolin-3-ylmethyl)quinazolin-4(3H)-one or an off‑the‑shelf quinazolinone library compound will fail in the context of luotonin‑type alkaloid synthesis because the C2–Br bond is the sine qua non for oxidative addition to Pd(0), the first step in the catalytic cycle of the key biaryl coupling [1]. The C–Cl bond in the analogous 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-one is kinetically less reactive toward Pd insertion, while the corresponding iodo‑analogue, although potentially more reactive, is often plagued by premature decomposition and untimely side reactions under the thermal conditions required for cyclization [2]. The bromo substituent therefore occupies a unique reactivity window that is directly responsible for the high‑yielding, selective C–C bond formation that delivers luotonin A, making simple interchange with a non‑specific quinazolinone both chemically irrational and experimentally unproductive.

Quantitative Differentiation Evidence for 4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- (CAS 571185-46-1) in Scientific and Industrial Procurement


Pd‑Assisted Biaryl Coupling Yield: Bromo‑Substituted Intermediate vs. Non‑Brominated Analog

4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- undergoes quantitative Pd‑assisted intramolecular biaryl coupling to forge the C‑ring of luotonin A. In the seminal Harayama protocol, the reaction of this bromo‑substituted precursor with Cy3P, Pd(OAc)2, and KOAc in DMF at 110 °C delivered luotonin A in a yield exceeding 80% after a single chromatographic purification [1]. In contrast, the non‑brominated analog 3-(quinolin-3-ylmethyl)quinazolin-4(3H)-one, prepared via an alternative route using 3‑(bromomethyl)quinoline and quinazolin‑4(3H)-one in the presence of NaH, is incapable of participating in the Pd‑catalyzed cyclization because it lacks the requisite C2–Br bond . This functional dichotomy means that the target compound is not merely “an intermediate” but is the only member of its structural class that can directly furnish luotonin A through this convergent disconnection.

Luotonin A synthesis Pd-assisted biaryl coupling Quinazolinone intermediates

Comparative Reactivity: C2–Br vs. C2–Cl Quinoline in Pd‑Mediated Cross‑Coupling

The rate‑determining step in the key biaryl coupling is oxidative addition of the C(sp2)–halogen bond to Pd(0). The C2–Br bond in the target compound (bond dissociation energy ≈ 80–85 kcal·mol⁻¹) is significantly weaker than the corresponding C–Cl bond (BDE ≈ 95–100 kcal·mol⁻¹), translating into a rate enhancement of approximately 10²–10³ for bromoarenes relative to chloroarenes under standard Pd‑catalysis conditions [1]. While the C–I bond is even weaker and could, in principle, react faster, 2‑iodoquinoline derivatives are more synthetically challenging to prepare and exhibit poor bench stability, often decomposing via light‑induced homolysis during storage [2]. The 2‑bromo substituent therefore occupies the optimal kinetic window: it is stable enough for routine handling and long‑term storage, yet reactive enough to ensure a high‑yielding oxidative addition without requiring specialized ligands or forcing conditions. The chloro analog 3-[(2-chloroquinolin-3-yl)methyl]quinazolin-4(3H)-one has been employed in larvicidal SAR studies but has not been reported to undergo comparable Pd‑catalyzed intramolecular coupling [3].

Oxidative addition kinetics Aryl halide reactivity Quinazoline–quinoline biaryls

Downstream Biological Activity of Luotonin A: Target Compound‑Derived Product vs. Parent Quinazolinone Scaffolds

Luotonin A, accessible from 4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- in a single high‑yielding step, is a validated human DNA topoisomerase I (Top1) poison with an IC50 of 5.7 μg/mL against murine leukemia P‑388 cells in vitro [1]. This cytotoxicity is mechanistically linked to Top1‑mediated DNA cleavage, a target engagement that simple 3‑substituted quinazolinones (e.g., 3‑benzyl‑4(3H)-quinazolinone) do not exhibit [2]. The fused pentacyclic architecture, uniquely assembled from the target bromo‑precursor, is therefore the pharmacophoric prerequisite for Top1 poisoning. For researchers requiring a validated Top1‑active tool compound or a starting point for camptothecin‑inspired analoging, procurement of the target compound represents the shortest synthetic path to this biologically active chemotype; direct purchase of luotonin A itself is substantially more expensive and does not provide the synthetic handle for downstream diversification.

Topoisomerase I inhibition Cytotoxicity P‑388 Luotonin SAR

Structural Diversification Potential: The 2‑Bromo Handle vs. C‑Unsubstituted Quinazolinone‑Quinoline Hybrids

The C2–Br bond in 4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- is not only the gatekeeper for the intramolecular cyclization to luotonin A but also a versatile exit vector for intermolecular cross‑coupling (Suzuki, Heck, Sonogashira, Buchwald–Hartwig) prior to cyclization [1]. This allows the same intermediate to be elaborated into diverse luotonin‑A analogs—for example, by first installing an aryl, alkenyl, or amino substituent at C2 and then performing the biaryl coupling—without altering the core synthetic sequence. In contrast, the 3-(quinolin-3-ylmethyl)quinazolin-4(3H)-one scaffold (C2 = H) is a synthetic dead end; it can only be modified at peripheral positions on the quinazolinone ring, severely limiting the chemical space accessible from a single precursor . The bromo‑intermediate thus functions as a single‑input, multi‑output diversification node, offering a procurement efficiency advantage for medicinal chemistry groups that plan to generate focused luotonin‑inspired libraries.

Cross‑coupling diversification Late‑stage functionalization Quinazoline‑quinoline libraries

Evidence‑Based Procurement Scenarios for 4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- (CAS 571185-46-1)


Total Synthesis of Luotonin A and Its Structural Analogs for Topoisomerase‑Targeting Anticancer Research

Academic and industrial medicinal chemistry groups pursuing the concise, two‑step Harayama synthesis of luotonin A require 4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]- as the essential late‑stage intermediate. The compound’s C2–Br bond enables the critical Pd‑assisted biaryl coupling that constructs the pentacyclic luotonin core in >80% yield [1]. Researchers can also use this intermediate to prepare C2‑modified luotonin A analogs by performing an initial Suzuki or Sonogashira coupling at the bromine position prior to cyclization, enabling systematic exploration of the Top1 pharmacophore without altering the synthetic route [2].

Library Synthesis of Quinazolinone–Quinoline Hybrids via Cross‑Coupling Diversification

Medicinal chemistry CROs and internal corporate discovery units that require a single input for generating structurally diverse quinazolinone–quinoline hybrid libraries should procure this compound. The orthogonal reactivity of the quinazolinone carbonyl and the C2–Br bond allows sequential functionalization: the bromine can be displaced by Suzuki, Heck, or amination reactions to install aryl, alkenyl, or amino substituents, while the quinazolinone framework remains intact for further modification [1]. This dual‑handle architecture reduces the number of separate building blocks a project must source, streamlining procurement logistics and minimizing inventory complexity.

Chemical Biology Tool Compound Manufacturing for DNA Topoisomerase I Mechanism‑of‑Action Studies

Laboratories investigating the molecular pharmacology of Top1 poisons can use this compound as the direct precursor to luotonin A, a structurally distinct Top1 poison that, unlike camptothecin, does not contain the labile α‑hydroxy‑δ‑lactone ring and therefore offers improved plasma stability [1]. The short synthetic sequence from this intermediate to the active chemotype enables rapid production of milligram‑to‑gram quantities of luotonin A for in‑vitro enzyme inhibition assays and cellular target‑engagement studies, bypassing the need for expensive commercial luotonin A that is often only available in sub‑milligram quantities [2].

Process Chemistry Feasibility Assessment for Scalable Luotoninoid API Manufacturing

Contract development and manufacturing organizations (CDMOs) evaluating the scalability of luotonin‑based active pharmaceutical ingredients should source this bromo‑intermediate to benchmark the key Pd‑catalyzed cyclization under kilo‑lab or pilot‑plant conditions. The C2–Br bond provides a predictable, well‑characterized oxidative addition profile that is amenable to standard Pd catalyst systems (Pd(OAc)₂, Cy₃P) without requiring air‑sensitive, specialized phosphine ligands [1]. This reduces process complexity relative to routes employing iodo‑analogs, which often require strict light exclusion and controlled‑temperature storage [2].

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 3-[(2-bromo-3-quinolinyl)methyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.